Cas no 2228856-01-5 (2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid)

2-(3-Hydroxy-4-nitrophenyl)-2-oxoacetic acid is a nitrophenyl derivative characterized by its functional groups, including a hydroxyl, nitro, and oxoacetic acid moiety. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, such as pharmaceuticals or agrochemicals. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups on the aromatic ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. The oxoacetic acid side chain further provides versatility for derivatization, enabling applications in coupling reactions or chelation. Its structural features make it a valuable building block for research and industrial synthesis.
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid structure
2228856-01-5 structure
商品名:2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
CAS番号:2228856-01-5
MF:C8H5NO6
メガワット:211.128402471542
CID:5931760
PubChem ID:165756486

2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
    • EN300-1824512
    • 2228856-01-5
    • インチ: 1S/C8H5NO6/c10-6-3-4(7(11)8(12)13)1-2-5(6)9(14)15/h1-3,10H,(H,12,13)
    • InChIKey: UBCBQRYCHQXYNF-UHFFFAOYSA-N
    • ほほえんだ: OC1C=C(C(C(=O)O)=O)C=CC=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 211.01168688g/mol
  • どういたいしつりょう: 211.01168688g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 120Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1824512-0.5g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
0.5g
$891.0 2023-09-19
Enamine
EN300-1824512-5g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
5g
$2692.0 2023-09-19
Enamine
EN300-1824512-0.1g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
0.1g
$817.0 2023-09-19
Enamine
EN300-1824512-2.5g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
2.5g
$1819.0 2023-09-19
Enamine
EN300-1824512-5.0g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
5g
$2692.0 2023-06-01
Enamine
EN300-1824512-10.0g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
10g
$3992.0 2023-06-01
Enamine
EN300-1824512-10g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
10g
$3992.0 2023-09-19
Enamine
EN300-1824512-1g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
1g
$928.0 2023-09-19
Enamine
EN300-1824512-0.25g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
0.25g
$855.0 2023-09-19
Enamine
EN300-1824512-1.0g
2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid
2228856-01-5
1g
$928.0 2023-06-01

2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid 関連文献

2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid (CAS No. 2228856-01-5)

2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid, identified by its Chemical Abstracts Service (CAS) number 2228856-01-5, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound belongs to the class of nitroaromatic derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid consists of a nitro-substituted phenyl ring linked to an acetoacetate moiety, which makes it a versatile scaffold for further chemical modifications and biological investigations.

The nitro group at the para position relative to the hydroxyl group introduces a unique electronic and steric environment, influencing both the reactivity and the pharmacological properties of the molecule. This arrangement has been exploited in various synthetic pathways, enabling the development of novel derivatives with enhanced biological efficacy. Additionally, the presence of both hydroxyl and carboxylic acid functionalities provides multiple sites for conjugation or further derivatization, making this compound a valuable intermediate in drug discovery.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds, particularly those with structural analogs of 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid. Studies have demonstrated that such derivatives exhibit promising activities in modulating inflammatory pathways, antioxidant mechanisms, and even in oncology research. The hydroxyl-nitro aromatic system is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors, leading to potential therapeutic benefits.

One of the most compelling aspects of 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting key enzymes involved in metabolic disorders and cancer progression. For instance, derivatives of this compound have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in regulating inflammatory responses. The acetoacetate moiety, a known β-ketoester group, further enhances its utility as a synthetic intermediate, allowing for facile modifications through condensation reactions or decarboxylation processes.

The chemical synthesis of 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid involves multi-step organic transformations, typically starting from commercially available nitrobenzenes or hydroxynitrobenzenes. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective hydrogenations, have been employed to achieve high yields and enantiopurity where necessary. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance in modern medicinal chemistry.

From a biological perspective, the hydroxyl group at position 3 and the nitro group at position 4 create a synergistic effect that modulates the compound's solubility, bioavailability, and binding affinity to biological targets. This has led to investigations into its potential as an anti-inflammatory agent, with preliminary studies suggesting that certain derivatives may attenuate pro-inflammatory cytokine production by interacting with nuclear factor kappa B (NF-κB) pathways. Furthermore, the acetoacetate moiety has been implicated in metabolic regulation, making this compound a candidate for exploring links between diet-derived metabolites and chronic diseases.

The latest advancements in computational chemistry have also contributed to understanding the molecular interactions of 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including those involved in cell signaling pathways relevant to neurodegenerative diseases. These computational insights have guided experimental efforts toward optimizing derivatives with improved pharmacokinetic profiles and target specificity.

In conclusion, 2-(3-hydroxy-4-nitrophenyl)-2-oxoacetic acid (CAS No. 2228856-01-5) represents a fascinating subject of study in chemical biology and pharmaceutical chemistry. Its unique structural features—comprising a nitro-substituted phenyl ring connected to an acetoacetate group—endow it with significant potential for therapeutic applications across multiple disease areas. As research continues to uncover new biological functions and synthetic methodologies for this compound, it is poised to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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